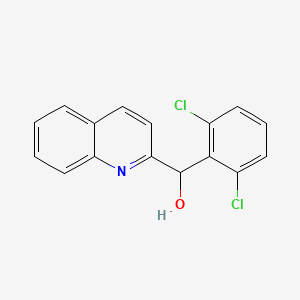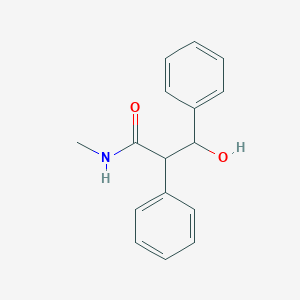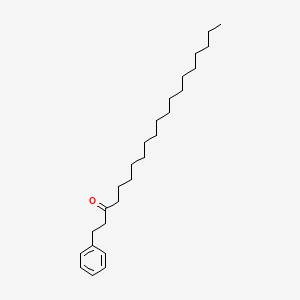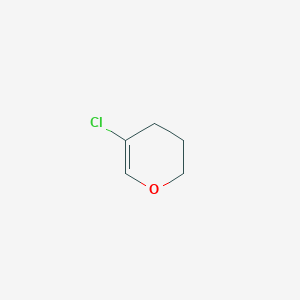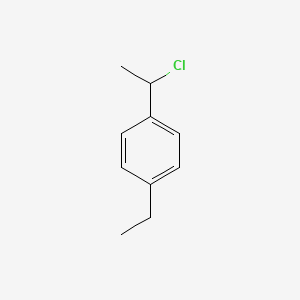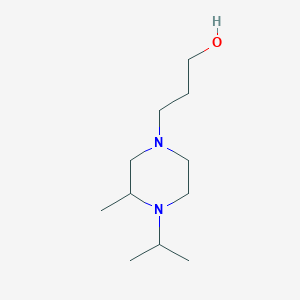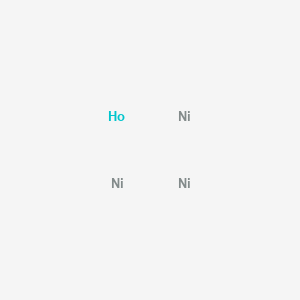
Holmium;nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Holmium and nickel form a series of intermetallic compounds that are of significant interest due to their unique physical and chemical properties. These compounds are part of the rare-earth/transition metal intermetallics, which are known for their technological applications ranging from permanent magnets to hydrogen storage and catalysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Holmium and nickel intermetallic compounds can be synthesized through controlled potential electrolysis in a holmium chloride-containing equimolar molten mixture of sodium and potassium chlorides. The electrolysis is conducted at temperatures ranging from 1073 to 1173 K. Under these conditions, the prepared coating is shown to be single-phase and its composition corresponds to the stoichiometry of HoNi2 .
Industrial Production Methods: Industrial production of holmium and nickel intermetallic compounds often involves high-temperature electrochemical synthesis. The optimal synthesis conditions include an electrolysis temperature of 923 to 1073 K, a cathodic current density of 0.5 to 1.9 A/cm², and a specific composition of the electrolysis bath .
Analyse Chemischer Reaktionen
Types of Reactions: Holmium and nickel intermetallic compounds undergo various types of reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific stoichiometry and phase of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include holmium chloride, nickel chloride, and various molten salts. The reactions typically occur at high temperatures, often exceeding 1000 K .
Major Products Formed: The major products formed from these reactions depend on the specific intermetallic compound and the reaction conditions. For example, the reduction of holmium ions on a nickel electrode can produce HoNi2, a single-phase intermetallic compound .
Wissenschaftliche Forschungsanwendungen
Holmium and nickel intermetallic compounds have a wide range of scientific research applications. They are used in the development of permanent magnets, hydrogen storage materials, and catalysts. Additionally, these compounds are studied for their magnetic properties and their potential use in electrodes for nickel-metal hydride batteries .
Wirkmechanismus
The mechanism by which holmium and nickel intermetallic compounds exert their effects is primarily related to their unique electron configurations and magnetic properties. These compounds can absorb hydrogen and exhibit high catalytic activity due to the presence of holmium, which has a high magnetic moment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include intermetallics formed between nickel and other rare-earth metals such as dysprosium, samarium, neodymium, and gadolinium. These compounds also exhibit unique magnetic and catalytic properties .
Uniqueness: Holmium and nickel intermetallic compounds are unique due to the specific properties imparted by holmium. Holmium has a high magnetic moment and can form stable intermetallic phases with nickel, making these compounds particularly useful in applications requiring high magnetic coercivity and hydrogen storage capacity .
Eigenschaften
CAS-Nummer |
12299-89-7 |
|---|---|
Molekularformel |
HoNi3 |
Molekulargewicht |
341.011 g/mol |
IUPAC-Name |
holmium;nickel |
InChI |
InChI=1S/Ho.3Ni |
InChI-Schlüssel |
ITIBZDALVQUIFS-UHFFFAOYSA-N |
Kanonische SMILES |
[Ni].[Ni].[Ni].[Ho] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



